4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride 4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1385696-77-4
VCID: VC4080884
InChI: InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
SMILES: C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Molecular Formula: C13H17ClF3NO
Molecular Weight: 295.73

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride

CAS No.: 1385696-77-4

Cat. No.: VC4080884

Molecular Formula: C13H17ClF3NO

Molecular Weight: 295.73

* For research use only. Not for human or veterinary use.

4-[2-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride - 1385696-77-4

Specification

CAS No. 1385696-77-4
Molecular Formula C13H17ClF3NO
Molecular Weight 295.73
IUPAC Name 4-[[2-(trifluoromethyl)phenyl]methyl]oxan-4-amine;hydrochloride
Standard InChI InChI=1S/C13H16F3NO.ClH/c14-13(15,16)11-4-2-1-3-10(11)9-12(17)5-7-18-8-6-12;/h1-4H,5-9,17H2;1H
Standard InChI Key XBEZRTQOMOUNMS-UHFFFAOYSA-N
SMILES C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl
Canonical SMILES C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure combines a tetrahydropyran ring (oxane) with a primary amine at the 4-position, linked to a 2-(trifluoromethyl)phenyl group via a methylene bridge. The hydrochloride salt form improves solubility, a common strategy in pharmaceutical chemistry . Key features include:

  • Tetrahydropyran ring: A six-membered oxygen-containing heterocycle contributing to conformational rigidity.

  • Trifluoromethyl group: Electron-withdrawing properties enhance aromatic ring stability and influence lipophilicity.

  • Amine functionality: Provides a site for protonation, enabling salt formation and potential hydrogen bonding in biological systems .

The SMILES notation (C1COCCC1(CC2=CC=CC=C2C(F)(F)F)N.Cl) and InChIKey (XBEZRTQOMOUNMS-UHFFFAOYSA-N) confirm the connectivity and stereochemistry .

Physicochemical Properties

Data from multiple sources indicate:

PropertyValueSource
Molecular Weight295.73 g/mol
SolubilityLikely soluble in polar solvents (e.g., DMSO, ethanol)
Melting PointNot reported
logP (Partition Coefficient)Estimated high due to trifluoromethyl group

The trifluoromethyl group increases lipophilicity (logP), potentially enhancing blood-brain barrier permeability, though experimental validation is lacking.

Synthesis and Manufacturing

Analytical Characterization

Techniques such as NMR (¹H, ¹³C, ¹⁹F), HRMS, and HPLC are essential for verifying purity and structure. The ¹⁹F NMR spectrum would show a characteristic triplet for the -CF₃ group near -60 ppm .

Future Research Directions

Priority Areas

  • Biological screening: Assays for kinase inhibition, GPCR activity, and antimicrobial effects.

  • ADME studies: Pharmacokinetic profiling to assess absorption, distribution, and excretion.

  • Synthetic optimization: Development of enantioselective routes for chiral variants .

Collaborative Opportunities

  • Academia-industry partnerships: Leverage computational modeling to predict targets (e.g., molecular docking).

  • Regulatory engagement: Preclinical safety assessments to meet FDA/EMA guidelines.

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